

# Introduction: Auristatins as Potent Payloads for Antibody-Drug Conjugates

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## Compound of Interest

Compound Name: *Mc-Pro-PAB-MMAE*

Cat. No.: *B15608650*

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Auristatins are a class of highly potent synthetic analogs of the natural marine product dolastatin 10.[1] Originally isolated from the sea hare *Dolabella auricularia*, dolastatin 10 exhibited powerful antimitotic activity by inhibiting tubulin polymerization.[2][3] However, its significant cytotoxicity and narrow therapeutic window made it unsuitable for systemic administration as a standalone chemotherapeutic agent.[2][4]

The advent of antibody-drug conjugates (ADCs) provided an ideal platform to harness the cytotoxic potential of auristatins.[2] By attaching these potent payloads to monoclonal antibodies (mAbs) that target tumor-specific antigens, their cell-killing power can be delivered with high precision to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[1][2] An auristatin-based ADC is comprised of three core components: a specific mAb, a potent auristatin payload, and a chemical linker that connects them.[1] This targeted delivery strategy has led to significant clinical success, with several approved auristatin-based ADCs, such as Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin), and many more in clinical development.[2][5]

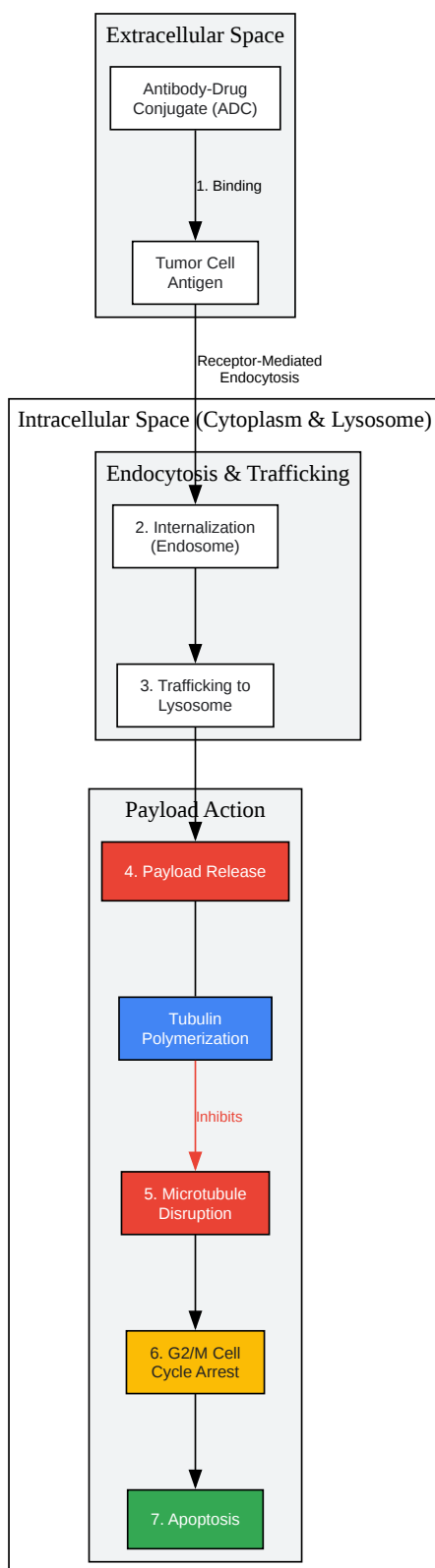
## Mechanism of Action: From Cell Surface to Apoptosis

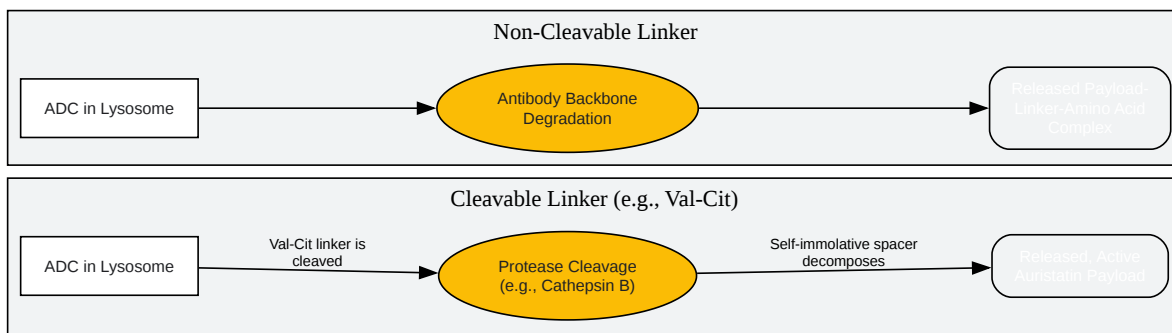
The primary mechanism of action for auristatins is the disruption of the microtubule network within cancer cells, which leads to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][2] The process for an ADC is a multi-step signaling cascade.

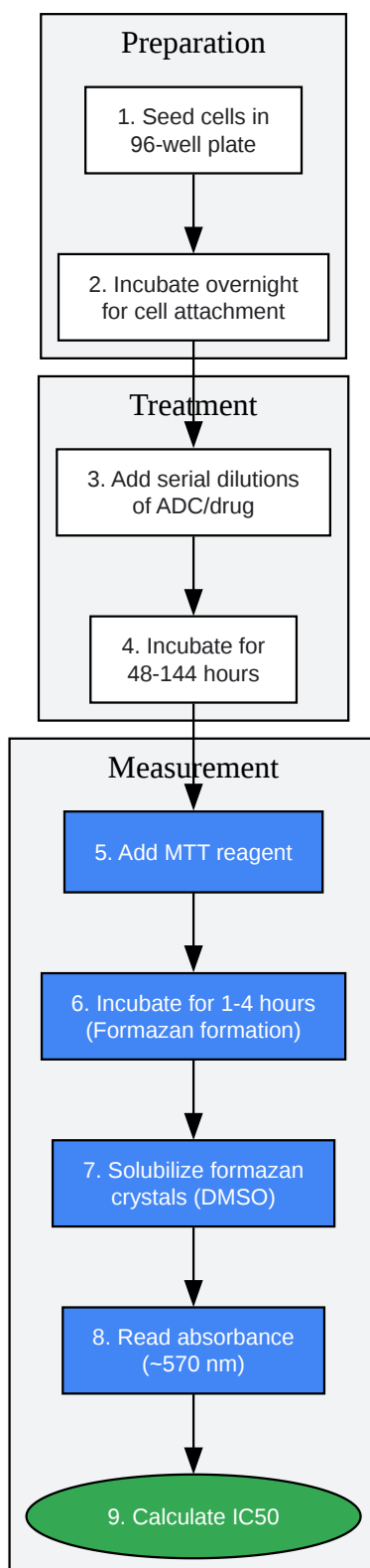
### Signaling Pathway:

- **Binding:** The ADC circulates in the bloodstream until the mAb component recognizes and binds to a specific target antigen on the surface of a cancer cell.[\[1\]](#)
- **Internalization:** Upon binding, the ADC-antigen complex is internalized into the cell, typically through a process called receptor-mediated endocytosis.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- **Trafficking:** The complex is then trafficked within the cell to endosomes and subsequently to lysosomes.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- **Payload Release:** Inside the acidic environment of the lysosome, which contains various proteases, the linker is cleaved (or the antibody itself is degraded, depending on the linker type), releasing the active auristatin payload into the cytoplasm.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- **Microtubule Disruption:** The released auristatin binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization.[\[1\]](#)[\[9\]](#) This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for cell division.[\[2\]](#)[\[9\]](#)
- **Cell Cycle Arrest & Apoptosis:** The cell is arrested in the G2/M phase of the cell cycle, which ultimately triggers the apoptotic cascade, leading to cell death.[\[9\]](#)[\[10\]](#)

Furthermore, auristatin-based ADCs can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response, adding another layer to their therapeutic effect.[\[1\]](#)[\[2\]](#)[\[11\]](#)







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